molecular formula C21H20ClNO4 B11390697 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11390697
M. Wt: 385.8 g/mol
InChI Key: URDQRUXZHRYEQZ-UHFFFAOYSA-N
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Description

2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with chloro, methoxy, and methyl groups, as well as an acetamide moiety attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.

    Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents, methoxylating agents, and methylating agents.

    Acetamide Formation: The acetamide moiety is introduced by reacting the chromen-2-one derivative with an appropriate amine, such as 4-methylbenzylamine, under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-methyl-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen-2-one core with chloro and methyl substitutions but lack the methoxy and acetamide groups.

    7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl derivatives: These compounds have the methoxy and methyl substitutions but lack the chloro and acetamide groups.

    4-Methyl-2-oxo-2H-chromen-3-yl derivatives: These compounds have the methyl substitution but lack the chloro, methoxy, and acetamide groups.

Uniqueness

The uniqueness of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and acetamide groups allows for unique interactions with molecular targets and enables diverse chemical transformations.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C21H20ClNO4/c1-12-4-6-14(7-5-12)11-23-20(24)9-16-13(2)15-8-17(22)19(26-3)10-18(15)27-21(16)25/h4-8,10H,9,11H2,1-3H3,(H,23,24)

InChI Key

URDQRUXZHRYEQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=C(C3=CC(=C(C=C3OC2=O)OC)Cl)C

Origin of Product

United States

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